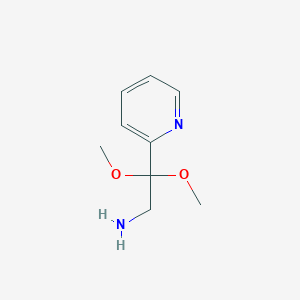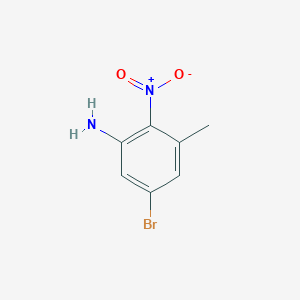
5-Bromo-3-methyl-2-nitroaniline
Overview
Description
5-Bromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 5-Bromo-3-methyl-aniline: This method involves the nitration of 5-bromo-3-methyl-aniline using nitric acid and sulfuric acid under controlled temperature conditions.
Bromination of 3-Methyl-2-nitroaniline: Bromination can be achieved by treating 3-methyl-2-nitroaniline with bromine in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and bromination reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the bromine or methyl positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Reagents like halogens and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amines and hydrazines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
5-Bromo-3-methyl-2-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-3-methyl-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the bromine atom can participate in electrophilic substitution reactions. These interactions can influence biological processes and chemical reactions.
Comparison with Similar Compounds
5-Bromo-2-methyl-3-nitroaniline: Similar structure with different positions of substituents.
4-Bromo-5-methyl-2-nitroaniline: Another isomer with bromine and methyl groups in different positions.
Uniqueness: 5-Bromo-3-methyl-2-nitroaniline is unique due to its specific arrangement of substituents, which affects its reactivity and applications compared to its isomers.
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVGGTVKSILAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3228549.png)
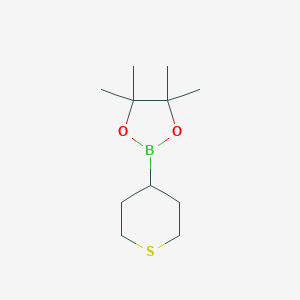
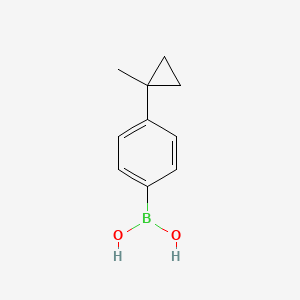
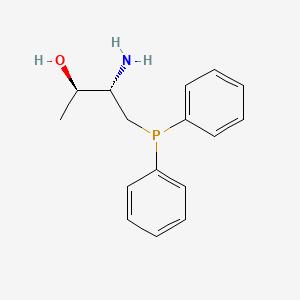
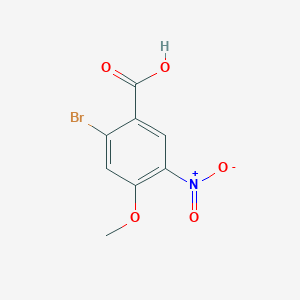
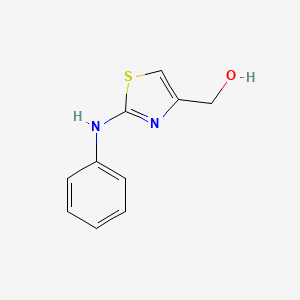
![Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate](/img/structure/B3228583.png)
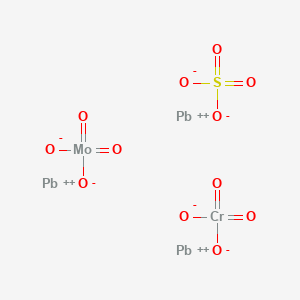
![5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B3228597.png)
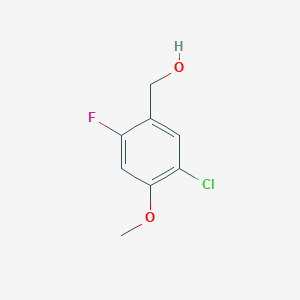
![1-(Benzo[D]thiazol-2-YL)cyclopropanamine](/img/structure/B3228618.png)
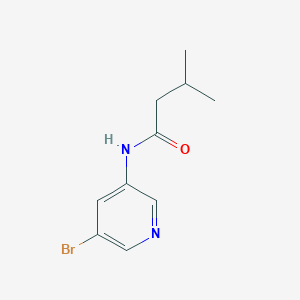
![Methyl 2-[(3-fluorophenyl)amino]acetate](/img/structure/B3228636.png)
